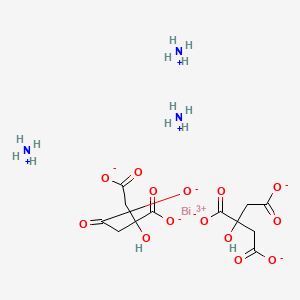
Ethanimidoyl chloride, N-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanimidoyl chloride, N-hydroxy- is an organic compound with the molecular formula C2H4ClNO It is a derivative of ethanimidoyl chloride where the nitrogen atom is bonded to a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethanimidoyl chloride, N-hydroxy- can be synthesized through the reaction of substituted carboxylic acid amides with halogenating agents such as phosphorus pentachloride, phosphorus pentabromide, thionyl chloride, or carbonyl chloride
Industrial Production Methods: In an industrial setting, the production of ethanimidoyl chloride, N-hydroxy- may involve large-scale halogenation reactions using thionyl chloride or phosphorus pentachloride. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to remove impurities.
Chemical Reactions Analysis
Types of Reactions: Ethanimidoyl chloride, N-hydroxy- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding carboxylic acid and hydroxylamine.
Oxidation and Reduction: It can undergo oxidation to form oximes or reduction to form amines.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols, can react with ethanimidoyl chloride, N-hydroxy- under mild conditions.
Hydrolysis: Typically occurs in aqueous acidic or basic conditions.
Oxidation and Reduction: Can be carried out using oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Yield substituted ethanimidoyl derivatives.
Hydrolysis: Produces carboxylic acids and hydroxylamine.
Oxidation and Reduction: Forms oximes or amines, respectively.
Scientific Research Applications
Ethanimidoyl chloride, N-hydroxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and as a precursor for bioactive molecules.
Medicine: Explored for its potential use in drug development and as a building block for medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Ethanimidoyl chloride, N-hydroxy- can be compared with other imidoyl chlorides and hydroxylamine derivatives:
Imidoyl Chlorides: Such as ethanimidoyl chloride, which lacks the hydroxyl group on the nitrogen atom. The presence of the hydroxyl group in ethanimidoyl chloride, N-hydroxy- increases its reactivity and potential for forming hydrogen bonds.
Hydroxylamine Derivatives: Such as hydroxylamine hydrochloride, which is more stable and less reactive compared to ethanimidoyl chloride, N-hydroxy-.
Comparison with Similar Compounds
- Ethanimidoyl chloride
- Hydroxylamine hydrochloride
- Oximes
Ethanimidoyl chloride, N-hydroxy- stands out due to its unique combination of reactivity and functional groups, making it a valuable compound in various chemical and industrial applications.
Properties
CAS No. |
683-58-9 |
|---|---|
Molecular Formula |
C2H4ClNO |
Molecular Weight |
93.51 g/mol |
IUPAC Name |
(1E)-N-hydroxyethanimidoyl chloride |
InChI |
InChI=1S/C2H4ClNO/c1-2(3)4-5/h5H,1H3/b4-2+ |
InChI Key |
RNSUNNOEBOGKHG-DUXPYHPUSA-N |
SMILES |
CC(=NO)Cl |
Isomeric SMILES |
C/C(=N\O)/Cl |
Canonical SMILES |
CC(=NO)Cl |
Key on ui other cas no. |
683-58-9 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3,4-Dimethylbenzo[d]oxazol-2(3h)-one](/img/structure/B3055935.png)
![tert-Butyl 2-chloro-7,8-dihydro-5H-pyrido[2,3-b]azepine-9(6H)-carboxylate](/img/structure/B3055936.png)









